5-Methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is a substituted 1,6-naphthyridin-2(1H)-one derivative. [, , ] 1,6-Naphthyridin-2(1H)-ones are a class of heterocyclic compounds that have garnered interest for their diverse biological activities and potential applications in medicinal chemistry. [] These compounds have demonstrated interesting biological activities, including acting as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents. []
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile, with the CAS number 88877-09-2, is a compound of significant interest in the field of organic chemistry and medicinal chemistry. This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing nitrogen atoms. The molecular formula of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile is and it has a molecular weight of approximately 204.18 g/mol .
The synthesis of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile involves several methods that have been documented in scientific literature. One common route includes the condensation of appropriate pyridine derivatives with carbonyl compounds followed by cyclization.
For instance, a synthetic pathway might start with a substituted pyridine and involve reactions such as:
These processes can yield varying degrees of success depending on the specific conditions employed, such as temperature, solvent choice, and catalysts used .
The molecular structure of 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile features a naphthyridine core with a carbonitrile functional group at the 3-position and a ketone at the 2-position. The presence of the methyl group at position 5 contributes to its unique properties.
Key structural data includes:
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile can participate in various chemical reactions typical for naphthyridine derivatives:
For example, reactions involving nucleophiles such as amines or alcohols can lead to the formation of derivatives that may enhance biological activity or alter physical properties .
The mechanism of action for compounds like 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile often involves interactions at the molecular level with biological targets. This compound may exhibit activity through:
Research indicates that naphthyridines can modulate various biological processes, potentially offering therapeutic effects against diseases such as cancer or bacterial infections .
Chemical properties include:
Relevant data from studies indicate that these properties can influence its reactivity and applications in medicinal chemistry .
5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile has several scientific uses:
The concept of "privileged scaffolds" in medicinal chemistry—heterocyclic frameworks capable of yielding high-affinity ligands for diverse biological targets—was formally introduced by Evans in the late 1980s. Among these, 1,6-naphthyridines (pyrido[2,3-b]pyridines) have emerged as a structurally distinct class characterized by a bicyclic system with nitrogen atoms at positions 1 and 6. Their significance stems from exceptional tunability: systematic substitutions at N1, C3, C4, C5, C7, and C8 enable precise optimization of pharmacological profiles. Over 17,000 distinct 1,6-naphthyridin-2(1H)-one derivatives have been synthesized to date, documented in >1,000 scientific references and patents, reflecting exponential growth in the past decade [1]. This surge is attributed to the scaffold’s proven versatility in targeting kinases (e.g., FGFR4, DDR2), viral enzymes, and immune checkpoints—validated through compounds advancing to clinical trials. The structural evolution began with Reissert’s pioneering synthesis in 1893, but intensive medicinal exploration accelerated in the 1990s with robust synthetic methodologies, such as cyclocondensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with active methylene nitriles [1] [6].
Table 1: Impact of C3-C4 Bond Saturation in 1,6-Naphthyridin-2(1H)-ones
C3-C4 Bond Type | Representative Compounds | Dominant Substitution Patterns | Therapeutic Focus |
---|---|---|---|
Double bond (67%) | BLU9931, FGFR4 inhibitors | N1: Methyl/Phenyl (64%) | Oncology (Kinase inhibition) |
Single bond (33%) | T-cell activating compounds | N1: Unsubstituted (52%) | Immunology (DGKα/ζ inhibition) |
Hybrid systems | MAO-B inhibitors | C3/C4: Alkyl/CH₂ combinations | CNS disorders |
Positional isomerism critically dictates pharmacophore geometry, electron distribution, and hydrogen-bonding capacity—factors translating to divergent target selectivity. 1,6-Naphthyridines exhibit superior kinase inhibition profiles compared to 1,5- and 1,8-isomers due to optimal nitrogen spacing (peri fusion) enabling bidentate hinge-binding in ATP pockets. For instance, 1,6-naphthyridin-2-ones inhibit FGFR4 at nanomolar concentrations (e.g., compound 19g, IC₅₀ = 5.30 nM) by forming dual hydrogen bonds with Ala553 and covalent interaction with Cys552 [3]. In contrast, 1,8-naphthyridines (e.g., nalidixic acid) primarily target DNA gyrase via carboxylic acid coordination to magnesium ions—a mechanism less feasible for the 1,6-isomer due to altered topology [5]. Similarly, 1,5-naphthyridines show attenuated kinase affinity but enhanced antimicrobial activity. The bioactivity divergence is further quantified by selectivity indices: 1,6-naphthyridine derivatives often exhibit >100-fold selectivity for FGFR4 over FGFR1/2/3, whereas 1,8-isomers like gemifloxacin lack kinase specificity but potently inhibit topoisomerase IV [3] [5].
Table 2: Bioactivity Comparison of Key Naphthyridine Isomers
Isomer | Exemplar Compound | Primary Target | Clinical Application |
---|---|---|---|
1,6-Naphthyridine | 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile | Kinases (FGFR4), DGKα/ζ | Colorectal cancer, immunotherapy |
1,8-Naphthyridine | Nalidixic acid | DNA gyrase, Topoisomerase IV | Urinary tract infections |
1,5-Naphthyridine | None cited | Antimicrobial targets | Limited therapeutic adoption |
Carbonitrile (-CN) functionalization at C3 of 1,6-naphthyridin-2-ones introduces strategic advantages: (1) serving as a hydrogen-bond acceptor to enhance target affinity; (2) providing a synthetic handle for derivatization (e.g., hydrolysis to amides, reduction to amines); and (3) modulating electron-withdrawing effects to stabilize the enolizable 2-oxo group. The archetype 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile exemplifies this utility. Its synthesis typically exploits cyclocondensation strategies—notably, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (8) with malononitrile under basic conditions (NaOMe/MeOH), yielding tautomers 10A/10B, followed by hydrogen halide treatment to furnish halogenated intermediates en route to carbonitriles [1]. Recent innovations focus on N1 diversification: introducing bulky polar groups (e.g., N-propyl piperidine in FGFR4 inhibitor 19g) significantly boosts selectivity by occupying hydrophobic back pockets of kinases. Similarly, C7 alkynylation (e.g., 1-phenylethynyl derivatives) enhances blood-brain barrier penetration for CNS targets like MAO-B (IC₅₀ = 1.35 μM for compound 5g) [6]. The carbonitrile’s role extends to stabilizing molecular conformation via intramolecular interactions with the 2-oxo group, as evidenced by X-ray crystallography in optimized kinase inhibitors [3].
Table 3: Synthetic Routes to Carbonitrile-Functionalized 1,6-Naphthyridines
Method | Starting Material | Key Reagents/Conditions | Target Derivative |
---|---|---|---|
Cyclocondensation | 2-Methoxy-6-oxopyridine-3-carbonitrile | Malononitrile, NaOMe/MeOH, then HX | 7-Amino-5-halo-1,6-naphthyridines |
N1 Functionalization | 10-Chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine | Alkynes, Pd-catalysis | 1-(Phenylethynyl) derivatives |
Covalent Inhibitor Development | BLU9931 analogue | Acrylamide coupling | Cys552-targeting FGFR4 inhibitors |
Comprehensive Compound Index
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: